molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Katalognummer: B2740680
CAS-Nummer: 1326904-06-6
Molekulargewicht: 442.431
InChI-Schlüssel: SNPORZDHVLBDBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O5 and its molecular weight is 442.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinazoline core .
  • Substituents including methoxy and oxadiazole groups , which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1270
Escherichia coli1175
Candida albicans1077

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluating a series of quinazoline derivatives found that those with oxadiazole substitutions had enhanced antiproliferative effects against various cancer cell lines. The compound's effectiveness was compared to standard treatments, revealing a GI50 value of approximately 26 nM , which indicates significant potency .

Case Study: Antiproliferative Effects

In a specific case study involving several quinazoline derivatives:

  • The compound was tested against four different cancer cell lines.
  • It demonstrated superior activity compared to Erlotinib (GI50 = 33 nM), suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:

  • Bacterial Gyrase and Topoisomerase IV Inhibition : Similar compounds have been shown to act as fluoroquinolone-like inhibitors, which are critical targets in bacterial infections .
  • Cell Cycle Interference : The presence of the oxadiazole moiety is believed to enhance the interaction with cellular targets involved in the regulation of the cell cycle, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity:

  • The incorporation of oxadiazole rings at positions 1 and 3 has been associated with increased potency against both microbial and cancerous cells.
  • Substituents such as methoxy groups enhance solubility and bioavailability, further improving efficacy .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy as an antimicrobial agent. In particular, quinazoline derivatives have been shown to possess significant antibacterial properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and tested against both Gram-positive and Gram-negative bacterial strains. The results indicated that certain compounds exhibited moderate to significant antibacterial activity compared to standard drugs .

Key Findings:

  • Activity Against Bacteria: Compounds derived from quinazoline structures were effective inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
  • Broad Spectrum: Among the tested derivatives, some demonstrated a broad bioactive spectrum against various bacterial strains .

Antifungal Properties

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity. Studies have reported that certain derivatives show promise against fungal pathogens such as Candida albicans and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the chemical structure can enhance antifungal efficacy .

Notable Results:

  • Significant Inhibition: Specific derivatives exhibited low minimum inhibitory concentration (MIC) values against fungal strains, indicating strong antifungal properties .

Synthesis and Characterization

The synthesis of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves several chemical reactions that allow for the formation of this complex structure. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .

Synthesis Overview:

  • Reagents Used: Common reagents include various acids and bases that facilitate the formation of oxadiazole rings and quinazoline structures.
  • Characterization Techniques: The synthesized compounds are analyzed using IR and NMR spectroscopy to confirm their structural integrity .

Future Research Directions

The promising results associated with this compound suggest several avenues for future research:

  • Optimization of Structure: Further modifications to enhance antibacterial and antifungal activities could lead to more effective therapeutic agents.
  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of these compounds.
  • Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their antimicrobial effects could provide insights into their potential as drug candidates.

Eigenschaften

CAS-Nummer

1326904-06-6

Molekularformel

C24H18N4O5

Molekulargewicht

442.431

IUPAC-Name

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30)

InChI-Schlüssel

SNPORZDHVLBDBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.